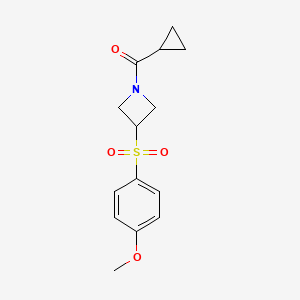

Dimethyl 1-benzylazetidine-2,2-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

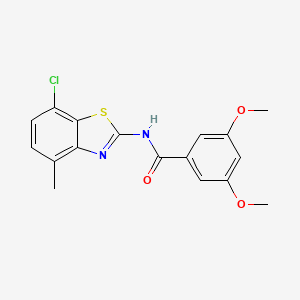

Dimethyl 1-benzylazetidine-2,2-dicarboxylate is a chemical compound with the molecular weight of 263.29 . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is dimethyl 1-benzylazetidine-2,2-dicarboxylate . The InChI code for this compound is 1S/C14H17NO4/c1-18-12(16)14(13(17)19-2)8-9-15(14)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 .Physical And Chemical Properties Analysis

Dimethyl 1-benzylazetidine-2,2-dicarboxylate is a powder that is stored at room temperature . The molecular weight of this compound is 263.29 .Applications De Recherche Scientifique

Synthesis and Catalysis

Synthetic Utility in Ligand Development : Dimethyl 1-benzylazetidine-2,2-dicarboxylate may serve as a precursor in the synthesis of complex ligands designed to mimic the coordination environment of metalloenzymes, facilitating the study of enzyme models and catalysis mechanisms (J. Kuzelka, J. Farrell, S. Lippard, 2003). Similar ligands have been used to enforce dinuclearity and kinetic stability in the synthesis of metal complexes, illustrating its potential in modeling biologically relevant motifs.

Chiral Synthesis Applications : It could also be involved in the enantioselective synthesis of azetidine derivatives, as part of routes toward chiral molecules. For instance, efficient synthetic pathways to (S)-azetidine-2-carboxylic acid highlight the utility of related compounds in producing biologically active molecules with high enantiomeric excess (Yasuhiko Futamura, Masayuki Kurokawa, R. Obata, S. Nishiyama, T. Sugai, 2005).

Mechanistic Insights

Understanding Molecular Interactions : The study of compounds like Dimethyl 1-benzylazetidine-2,2-dicarboxylate offers insights into the molecular interactions and binding modes relevant to the design of catalysts and ligands for synthetic chemistry applications. Such understanding aids in the development of more efficient and selective synthetic processes.

DNA Interaction Studies : Although not directly related to Dimethyl 1-benzylazetidine-2,2-dicarboxylate, research on nucleic acid interactions, such as the use of dimethyl sulfate for structural analysis of RNAs, underscores the broader significance of dimethyl compounds in biochemistry and molecular biology (Pilar Tijerina, S. Mohr, R. Russell, 2007).

Material Science and Organic Electronics

- Formation of Novel Organic Frameworks : Research on the formation of corannulene cores and related structures demonstrates the role of dimethylated compounds in building complex organic frameworks, which could be applied in material science and organic electronics (A. Sygula, S. D. Karlen, R. Sygula, P. W. Rabideau, 2002).

Propriétés

IUPAC Name |

dimethyl 1-benzylazetidine-2,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-18-12(16)14(13(17)19-2)8-9-15(14)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTIBJYMYEBRMHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCN1CC2=CC=CC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 1-benzylazetidine-2,2-dicarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethoxyphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2663644.png)

![Tert-butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate;hydrochloride](/img/structure/B2663646.png)

![4-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2663648.png)

![N-[4-(aminomethyl)phenyl]-4-(2-methylphenoxy)butanamide](/img/structure/B2663649.png)

acetonitrile](/img/structure/B2663650.png)

![4-(N,N-diethylsulfamoyl)-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B2663652.png)

![2-Amino-3-[(2-bromopyridin-4-yl)sulfonylamino]propanoic acid;dihydrobromide](/img/structure/B2663653.png)